molecular formula C14H19NO2 B13318147 N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine

Cat. No.: B13318147
M. Wt: 233.31 g/mol
InChI Key: HWEYGSNBXQGJSF-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine is an organic compound that features a benzodioxole moiety attached to a cyclopentane ring through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine typically involves the reaction of 1-methylcyclopentan-1-amine with a benzodioxole derivative. One common method is the reductive amination of 1-methylcyclopentan-1-one with 2H-1,3-benzodioxol-5-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reductive amination process to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzodioxole moiety may play a crucial role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzodioxole derivatives.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine

InChI

InChI=1S/C14H19NO2/c1-14(6-2-3-7-14)15-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,15H,2-3,6-7,9-10H2,1H3

InChI Key

HWEYGSNBXQGJSF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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